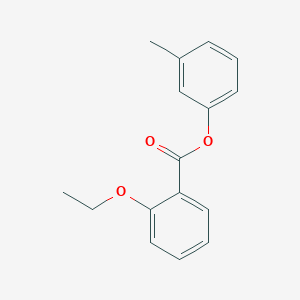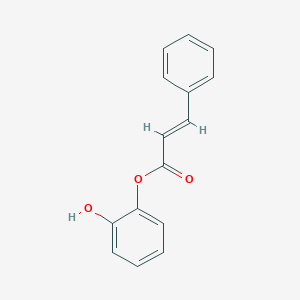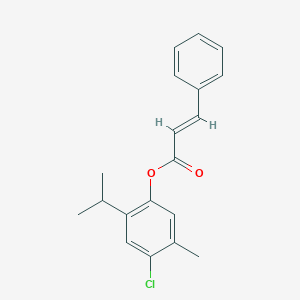![molecular formula C24H18O6S3 B290571 Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
Bis[4-(benzenesulfonyloxy)phenyl] Sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(benzenesulfonyloxy)phenyl] sulfide, also known as BBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBS is a member of the bisaryl sulfide family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been studied extensively for its potential applications in various fields. In the field of materials science, Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been used as a building block for the synthesis of organic semiconductors. In the field of medicinal chemistry, Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been studied for its potential use as an anticancer agent. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has also been studied for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide is not fully understood. However, studies have suggested that Bis[4-(benzenesulfonyloxy)phenyl] Sulfide may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been shown to have both biochemical and physiological effects. In vitro studies have shown that Bis[4-(benzenesulfonyloxy)phenyl] Sulfide can inhibit the growth of cancer cells, bacteria, and fungi. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has also been shown to have anti-inflammatory properties. In vivo studies have shown that Bis[4-(benzenesulfonyloxy)phenyl] Sulfide can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bis[4-(benzenesulfonyloxy)phenyl] Sulfide in lab experiments is its diverse biological activities. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been shown to have potential applications in various fields, including materials science and medicinal chemistry. However, one of the limitations of using Bis[4-(benzenesulfonyloxy)phenyl] Sulfide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide. One area of research is the development of more efficient synthesis methods for Bis[4-(benzenesulfonyloxy)phenyl] Sulfide. Another area of research is the study of the mechanism of action of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide, which could lead to the development of more effective anticancer and antibacterial agents. Additionally, the use of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide in the development of organic semiconductors could have significant implications for the field of electronics.
Propiedades
Fórmula molecular |
C24H18O6S3 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
[4-[4-(benzenesulfonyloxy)phenyl]sulfanylphenyl] benzenesulfonate |
InChI |
InChI=1S/C24H18O6S3/c25-32(26,23-7-3-1-4-8-23)29-19-11-15-21(16-12-19)31-22-17-13-20(14-18-22)30-33(27,28)24-9-5-2-6-10-24/h1-18H |
Clave InChI |
XMGDUVBIGSZEIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
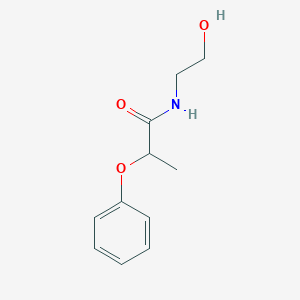

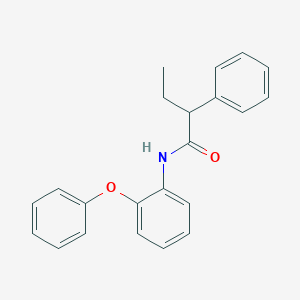
![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)
![N-{2-methyl-5-[(2-phenylbutanoyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B290499.png)
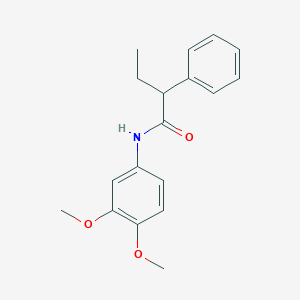


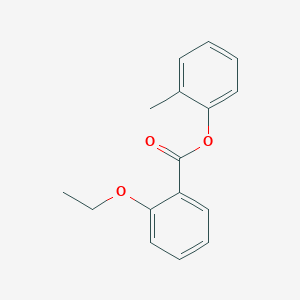
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
